molecular formula C18H18N4O2S B284529 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide

Katalognummer: B284529
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: ISPJWZDDYAJDLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide, also known as MTTA, is a synthetic compound that has been widely used in scientific research. MTTA belongs to the class of benzothieno-triazine derivatives and has been shown to have potential therapeutic applications in various diseases.

Wirkmechanismus

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide exerts its pharmacological effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. It has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation and carcinogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, enhancing mitochondrial function, and improving cognitive function. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide has several advantages for use in laboratory experiments, including its stability, low toxicity, and ease of synthesis. However, it also has some limitations, including its poor solubility in water and limited availability.

Zukünftige Richtungen

There are several future directions for research on 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide, including:
1. Investigating its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease.
2. Developing more efficient synthesis methods to increase its availability.
3. Studying its mechanism of action in more detail to gain a better understanding of its pharmacological effects.
4. Developing more potent derivatives of this compound with improved pharmacological properties.
5. Conducting clinical trials to evaluate its safety and efficacy in humans.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various diseases. It has been extensively studied for its pharmacological effects and has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Future research on this compound could lead to the development of new treatments for various diseases.

Synthesemethoden

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide can be synthesized using a multi-step process that involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiophene with 2-chloro-N-phenylacetamide in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain this compound.

Wissenschaftliche Forschungsanwendungen

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Eigenschaften

Molekularformel

C18H18N4O2S

Molekulargewicht

354.4 g/mol

IUPAC-Name

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)-N-phenylacetamide

InChI

InChI=1S/C18H18N4O2S/c1-11-7-8-13-14(9-11)25-17-16(13)18(24)22(21-20-17)10-15(23)19-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,23)

InChI-Schlüssel

ISPJWZDDYAJDLJ-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4

Kanonische SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.